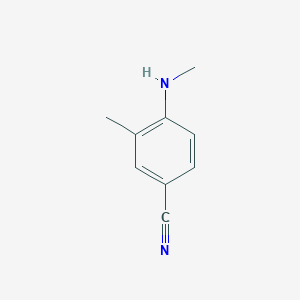

3-Methyl-4-(methylamino)benzonitrile

Description

3-Methyl-4-(methylamino)benzonitrile (CAS: Not explicitly provided; molecular formula: C₉H₁₀N₂) is a benzonitrile derivative featuring a methyl group at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of heterocyclic drugs targeting diseases such as Acute Myeloid Leukaemia (AML). For instance, it forms the core structure in compounds like OXS008255 and OXS007417, which are small-molecule differentiation agents under investigation for AML treatment . Its structural simplicity allows for versatile modifications, enabling researchers to fine-tune pharmacokinetic (PK) properties and target affinity.

Properties

CAS No. |

69619-16-5 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-methyl-4-(methylamino)benzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,11H,1-2H3 |

InChI Key |

YNELGXFGZBODLW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C#N)NC |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Fluoro-4-(methylamino)benzonitrile

- Structure : Fluorine replaces the methyl group at the 3-position.

- Key Data :

- Comparison: The fluorine atom introduces electronegativity and smaller steric bulk compared to the methyl group. This substitution likely enhances lipophilicity (higher logP) and metabolic stability due to fluorine’s resistance to oxidative degradation. Potential applications: Fluorinated analogues are often prioritized in drug design for improved blood-brain barrier penetration and PET imaging utility, as seen in DASB derivatives .

3-Methyl-4-(N,N-dimethylamino)benzonitrile (3M4AB-CN)

- Structure: Dimethylamino (-N(CH₃)₂) replaces the methylamino group.

- Key Data :

- Comparison: The dimethylamino group is a stronger electron donor than methylamino, altering the compound’s dipole moment and absorption spectra. Under electric fields, 3M4AB-CN exhibits red-shifted absorption bands, suggesting enhanced charge-transfer characteristics. Applications: Such electronic properties make dimethylamino derivatives suitable for optoelectronic materials or fluorescent probes.

3-Methoxy-4-nitrobenzonitrile

- Structure: Methoxy (-OCH₃) at 3-position and nitro (-NO₂) at 4-position.

- Key Data :

- Comparison: The nitro group is electron-withdrawing, contrasting with the electron-donating methylamino group. This results in reduced basicity and altered reactivity in electrophilic substitution reactions.

3-((Methylamino)methyl)benzonitrile

- Structure: Methylamino group attached via a methylene bridge (-CH₂NHCH₃) at the 3-position.

- Key Data :

- However, it may reduce metabolic stability due to susceptibility to oxidation. Applications: Flexible linkers are advantageous in kinase inhibitors or allosteric modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.